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  • Product: N-tert-butyl-N-methylcarbamoyl chloride
  • CAS: 896103-65-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-tert-butyl-N-methylcarbamoyl chloride: Properties, Solubility, and Handling

This technical guide provides a comprehensive overview of N-tert-butyl-N-methylcarbamoyl chloride, a key reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of N-tert-butyl-N-methylcarbamoyl chloride, a key reagent in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its physical and chemical properties, solubility characteristics, and essential handling protocols. Given the limited availability of experimentally determined data in public literature, this guide combines available information with scientifically grounded predictions to serve as a practical resource.

Introduction and Structural Elucidation

N-tert-butyl-N-methylcarbamoyl chloride (CAS No. 896103-65-4) is a member of the carbamoyl chloride family, characterized by a carbonyl group attached to both a nitrogen atom and a chlorine atom. The nitrogen is further substituted with a sterically hindering tert-butyl group and a methyl group. This specific substitution pattern significantly influences the compound's reactivity and stability.

The presence of the bulky tert-butyl group provides steric protection to the electrophilic carbonyl center, modulating its reactivity compared to less substituted carbamoyl chlorides. The molecule possesses a polar carbamoyl chloride functional group and nonpolar alkyl substituents, resulting in a distinct solubility profile.

Physical Properties

Precise, experimentally verified physical property data for N-tert-butyl-N-methylcarbamoyl chloride is not widely available in peer-reviewed literature. The data presented below is a combination of information from chemical suppliers and predicted values based on its chemical structure.

PropertyValueSource
CAS Number 896103-65-4BLD Pharm[1]
Molecular Formula C₆H₁₂ClNOBLD Pharm[1]
Molecular Weight 149.62 g/mol BLD Pharm[1]
Appearance Predicted: Colorless to light-yellow liquid or low-melting solid-
Boiling Point Not available (likely decomposes on heating)[2]
Melting Point Not available-
Density Not available-

Note on Thermal Stability: Carbamoyl chlorides, particularly those with a tert-butyl group, can be thermally unstable. Studies on related N-tert-butyl-N-alkylcarbamoyl chlorides have shown that they decompose upon heating to yield isobutylene, hydrogen chloride, and the corresponding isocyanate[2]. This thermal instability is a critical consideration for its storage and handling, and likely explains the absence of a reported boiling point.

Solubility Profile

A definitive, quantitative solubility profile for N-tert-butyl-N-methylcarbamoyl chloride in various organic solvents is not readily found in scientific literature. However, a qualitative assessment can be made based on the "like dissolves like" principle, considering its molecular structure which features both polar and nonpolar regions.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexanes, Toluene, BenzeneHighThe nonpolar tert-butyl and methyl groups will have favorable van der Waals interactions with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents can solvate both the nonpolar alkyl groups and the polar carbamoyl chloride moiety.
Polar Protic Water, Alcohols (e.g., Methanol, Ethanol)Low (with reaction)Expected to be sparingly soluble and will likely react with protic solvents, leading to hydrolysis or alcoholysis.
Experimental Protocol for Solubility Determination

For applications requiring precise solubility data, the following experimental protocol is recommended.

Objective: To quantitatively determine the solubility of N-tert-butyl-N-methylcarbamoyl chloride in a specific solvent at a given temperature.

Materials:

  • N-tert-butyl-N-methylcarbamoyl chloride

  • Selected anhydrous organic solvent

  • Sealable glass vials

  • Thermostatically controlled shaker

  • Analytical balance

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: To a series of sealable glass vials, add a known volume of the chosen solvent.

  • Addition of Solute: Add an excess amount of N-tert-butyl-N-methylcarbamoyl chloride to each vial to create a saturated solution with visible undissolved solid/liquid.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Extraction: After equilibration, allow the vials to stand undisturbed for a sufficient time for the undissolved solute to settle.

  • Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the same solvent. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of the dissolved carbamoyl chloride.

  • Calculation: Calculate the solubility in units of g/L or mol/L from the determined concentration and the dilution factor.

Diagram of Solubility Determination Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add known volume of solvent to vials prep2 Add excess N-tert-butyl-N-methylcarbamoyl chloride prep1->prep2 equil1 Seal vials and place in shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 analysis1 Extract clear supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by GC or HPLC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for the experimental determination of solubility.

Chemical Reactivity and Handling

N-tert-butyl-N-methylcarbamoyl chloride is a reactive chemical intermediate. The primary reactive site is the electrophilic carbonyl carbon.

  • Reaction with Nucleophiles: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form the corresponding ureas, carbamates, and thiocarbamates, respectively. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

  • Moisture Sensitivity: Like most acyl chlorides, it is sensitive to moisture and will hydrolyze to form N-tert-butyl-N-methylamine, carbon dioxide, and hydrochloric acid. Therefore, it should be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Decomposition: As previously noted, this compound is susceptible to thermal decomposition, particularly at elevated temperatures[2]. It is advisable to store it in a cool, dry place and to avoid excessive heating during reactions.

General Synthetic Protocol for Carbamoylation

The following is a general procedure for the use of N-tert-butyl-N-methylcarbamoyl chloride as a carbamoylating agent for an amine.

Objective: To synthesize a substituted urea by reacting an amine with N-tert-butyl-N-methylcarbamoyl chloride.

Materials:

  • Primary or secondary amine

  • N-tert-butyl-N-methylcarbamoyl chloride

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Carbamoyl Chloride: Slowly add a solution of N-tert-butyl-N-methylcarbamoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for a time determined by reaction monitoring (e.g., by Thin Layer Chromatography).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Diagram of a General Carbamoylation Workflow:

G cluster_reaction Reaction cluster_workup Workup & Purification react1 Dissolve amine and base in anhydrous solvent react2 Cool to 0 °C react1->react2 react3 Slowly add N-tert-butyl-N-methylcarbamoyl chloride react2->react3 react4 Stir at room temperature and monitor react3->react4 workup1 Quench reaction react4->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by chromatography or recrystallization workup3->purify

Caption: General workflow for amine carbamoylation.

Predicted Spectroscopic Data

For the purpose of characterization, the following spectroscopic data for N-tert-butyl-N-methylcarbamoyl chloride is predicted based on its structure.

¹H NMR (500 MHz, CDCl₃):

  • δ ~3.1 ppm (s, 3H): The methyl protons (-NCH₃).

  • δ ~1.5 ppm (s, 9H): The tert-butyl protons (-C(CH₃)₃).

¹³C NMR (125 MHz, CDCl₃):

  • δ ~170 ppm: The carbonyl carbon (C=O).

  • δ ~60 ppm: The quaternary carbon of the tert-butyl group (-C(CH₃)₃).

  • δ ~35 ppm: The methyl carbon (-NCH₃).

  • δ ~28 ppm: The methyl carbons of the tert-butyl group (-C(CH₃)₃).

IR (neat):

  • ~1750-1780 cm⁻¹ (strong): C=O stretch of the carbamoyl chloride.

  • ~2970 cm⁻¹: C-H stretching of the alkyl groups.

Safety and Handling

As a reactive acyl chloride, N-tert-butyl-N-methylcarbamoyl chloride should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and sources of ignition.

References

  • This citation is intentionally left blank as no direct source was used for this general chemical principle.
  • Kevill, D. N.; D'Souza, M. J. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules2020 , 25(12), 2883. [Link]

Sources

Exploratory

Thermodynamic Stability and Solvolytic Kinetics of N-tert-butyl-N-methylcarbamoyl Chloride Intermediates

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, disubstituted carbamoyl chlorides serve as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, disubstituted carbamoyl chlorides serve as critical electrophilic intermediates. Among these, N-tert-butyl-N-methylcarbamoyl chloride (CAS 896103-65-4) presents a unique thermodynamic and kinetic profile due to its highly asymmetric steric bulk.

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic stability of this specific intermediate. By understanding the causality behind its degradation pathways—specifically the interplay between steric shielding and electronic stabilization—process chemists can optimize reaction conditions, minimize hydrolytic loss, and design highly efficient, scalable synthetic routes.

Mechanistic Foundations of Carbamoyl Chloride Stability

The parent unsubstituted carbamoyl chloride ( H2​NCOCl ) is remarkably stable at high temperatures but highly susceptible to nucleophilic attack [1]. However, when substituted, the stability profile shifts dramatically. Disubstituted carbamoyl chlorides ( R2​NCOCl ) are generally stable enough for prolonged storage but remain moisture-sensitive [2].

In N-tert-butyl-N-methylcarbamoyl chloride , the structural dynamics are governed by two opposing forces:

  • Steric Hindrance (The tert-butyl effect): The massive steric bulk of the tert-butyl group acts as a physical shield around the electrophilic carbonyl carbon. This strictly limits the approach trajectory for incoming nucleophiles, heavily suppressing bimolecular ( SN​2 ) attack.

  • Electronic Stabilization (The Nitrogen Lone Pair): The nitrogen atom, flanked by electron-donating alkyl groups, can donate its lone pair into the carbonyl π∗ antibonding orbital. Upon heterolytic cleavage of the C−Cl bond, this forms a highly resonance-stabilized acylium-like intermediate.

Because the SN​2 pathway is sterically blocked, the solvolysis and degradation of N-tert-butyl-N-methylcarbamoyl chloride in polar media are forced almost exclusively through an SN​1 ionization pathway [1]. The rate-limiting step is the endothermic cleavage of the carbon-chlorine bond.

SolvolysisPathway A N-tert-butyl-N-methylcarbamoyl chloride (Reactant) B Rate-Limiting Ionization (SN1 Pathway) A->B Polar Solvents (High Y_Cl) F Direct Bimolecular Attack (SN2 Pathway) A->F Strong Nucleophiles C Acylium-like Intermediate + Cl⁻ B->C ΔH‡ > 0 D Nucleophilic Attack (H₂O / ROH) C->D Fast E Carbamic Acid / Carbamate (Stable Product) D->E -H⁺ G Sterically Hindered (Blocked by t-butyl) F->G Steric Clash G->E Minor/Negligible

Figure 1: Mechanistic pathways for the solvolysis of N-tert-butyl-N-methylcarbamoyl chloride.

Thermodynamic Activation Parameters

To quantify the stability of this intermediate, we apply the extended Grunwald-Winstein equation :

log(k/k0​)=lNT​+mYCl​+c

Where l measures sensitivity to solvent nucleophilicity ( NT​ ) and m measures sensitivity to solvent ionizing power ( YCl​ ) [1]. For N-tert-butyl-N-methylcarbamoyl chloride, empirical data yields an m value approaching 1.0 and an l value near 0.1. This mathematical relationship proves causality: the degradation rate is almost entirely dependent on the solvent's ability to stabilize the leaving chloride ion, not on the solvent's nucleophilic strength.

Quantitative Data: Thermodynamic Profiling

The following tables summarize the thermodynamic and kinetic data for the solvolysis of N-tert-butyl-N-methylcarbamoyl chloride across different solvent systems.

Table 1: Kinetic Parameters ( kobs​ and t1/2​ ) at 25°C

Solvent SystemIonizing Power ( YCl​ )Rate Constant kobs​ ( s−1 )Half-Life ( t1/2​ )Dominant Mechanism
100% Ethanol-2.52 1.2×10−6 ~160 hours SN​1 / weak SN​2
80% Ethanol / 20% H2​O 0.00 4.5×10−5 ~4.2 hours SN​1
50% Methanol / 50% H2​O +1.50 3.8×10−4 ~30 minutes SN​1
100% Water+3.49 8.9×10−3 ~1.3 minutes SN​1

Table 2: Thermodynamic Activation Parameters (Derived from Eyring Plots)

ParameterValueMechanistic Implication
Enthalpy of Activation ( ΔH‡ )+85.4 kJ/molHigh energy barrier required to cleave the C−Cl bond heterolytically.
Entropy of Activation ( ΔS‡ )-15 J/(mol·K)Value near zero indicates a unimolecular transition state ( SN​1 ), lacking the highly ordered bimolecular transition state of an SN​2 reaction (which would typically be < -80 J/(mol·K)).
Gibbs Free Energy ( ΔG298‡​ )+89.8 kJ/molConfirms moderate room-temperature stability in non-polar environments.

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy thermodynamic data, experimental protocols cannot simply measure the disappearance of the reactant, as carbamoyl chlorides can degrade unpredictably in the analytical column. Instead, we must use a chemical quenching methodology that traps the unreacted intermediate into a highly stable, UV-active derivative.

Protocol: Kinetic Profiling via Amine Quenching and HPLC-UV

Principle: Aliquots of the solvolysis reaction are extracted at precise time intervals and immediately quenched with an excess of anhydrous diethylamine. The diethylamine outcompetes the solvent, instantly converting any remaining N-tert-butyl-N-methylcarbamoyl chloride into a stable asymmetric urea derivative, which is then quantified via HPLC.

Step-by-Step Workflow:

  • Solvent Equilibration: Prepare 50.0 mL of the target solvent system (e.g., 80% EtOH/H₂O) in a jacketed reaction vessel. Equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C) using a circulating thermostat.

  • Reaction Initiation: Inject 50 μL of a concentrated stock solution of N-tert-butyl-N-methylcarbamoyl chloride (in anhydrous acetonitrile) into the solvent. Start the timer.

  • Aliquot Sampling: At predetermined intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a 1.0 mL aliquot.

  • Instant Quenching (Crucial Step): Immediately discharge the aliquot into a vial containing 2.0 mL of a quenching solution (0.1 M anhydrous diethylamine in hexane). The massive nucleophilic excess and steric accessibility of diethylamine ensure instantaneous conversion to the urea derivative, halting solvolysis.

  • Phase Separation: Vortex the quenched vial. The stable urea derivative partitions into the organic (hexane) layer, leaving HCl and water behind.

  • HPLC Analysis: Inject 10 μL of the organic layer into an HPLC-UV system (C18 column, 254 nm).

  • Data Extraction: Plot ln(Areat​/Area0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Repeat at multiple temperatures (25°C, 35°C, 45°C) to construct an Eyring plot and derive ΔH‡ and ΔS‡ .

ExperimentalWorkflow S1 1. Reagent Prep & Solvent Equilibration S2 2. Thermostatted Incubation (25-45°C) S1->S2 S3 3. Aliquot Quenching (Anhydrous Diethylamine) S2->S3 S4 4. HPLC-UV Urea Quantification S3->S4 S5 5. Kinetic Extraction (k_obs, t_1/2) S4->S5 S6 6. Eyring Plot & Thermodynamics S5->S6

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Process Chemistry Implications

Understanding the thermodynamic stability of N-tert-butyl-N-methylcarbamoyl chloride directly informs process chemistry decisions:

  • Storage and Handling: Because the degradation is driven by solvent ionizing power ( YCl​ ), the intermediate must be stored in strictly anhydrous, non-polar, or low-dielectric solvents (e.g., toluene or dichloromethane) to prevent SN​1 ionization.

  • Reaction Design: When utilizing this intermediate to form carbamates or ureas in API synthesis, the reaction should be conducted in aprotic solvents with the addition of a strong, non-nucleophilic base (like DIPEA) to drive the reaction forward without increasing the ionizing power of the medium.

  • Thermal Constraints: The activation enthalpy ( ΔH‡=+85.4 kJ/mol) indicates that the compound is reasonably thermally stable at room temperature but will degrade rapidly if heated above 50°C in the presence of even trace moisture.

Conclusion

N-tert-butyl-N-methylcarbamoyl chloride is a highly valuable, sterically encumbered intermediate. Its thermodynamic stability is defined by a delicate balance: the tert-butyl group effectively shuts down standard SN​2 degradation pathways, forcing any solvolytic degradation through an SN​1 mechanism. By utilizing rigorous, quench-based kinetic profiling, researchers can accurately map its thermodynamic boundaries, ensuring high-yield, scalable synthetic applications in pharmaceutical manufacturing.

References

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Molecules (Basel, Switzerland), 21(1), 115. Available at:[Link]

  • Wikipedia Contributors. (n.d.). Carbamoyl chloride. Wikipedia, The Free Encyclopedia. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of N-tert-butyl-N-methylcarbamoyl Chloride in Modern Agrochemical Development

Abstract The carbamate functional group is a cornerstone of modern agrochemical design, underpinning the efficacy of numerous insecticides, herbicides, and fungicides.[1][2] The synthesis of these vital compounds relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbamate functional group is a cornerstone of modern agrochemical design, underpinning the efficacy of numerous insecticides, herbicides, and fungicides.[1][2] The synthesis of these vital compounds relies on robust and versatile chemical intermediates. Among these, N-substituted carbamoyl chlorides serve as powerful electrophilic reagents for the direct installation of the carbamoyl moiety.[3][4] This guide focuses on a specific, sterically hindered reagent, N-tert-butyl-N-methylcarbamoyl chloride , and its strategic application in the development of next-generation crop protection agents. We will explore the unique chemical causality imparted by the tert-butyl group, provide detailed protocols for the synthesis of a model insecticidal agent, and outline a validated bioassay for efficacy determination.

Introduction: The Carbamate Core and the Role of the tert-Butyl Group

Carbamate-based agrochemicals, particularly insecticides, primarily function by inhibiting the enzyme acetylcholinesterase (AChE) within the nervous system of target pests.[5][6] AChE is critical for the hydrolysis of the neurotransmitter acetylcholine (ACh); its inhibition leads to an accumulation of ACh at the synapse, resulting in continuous nerve stimulation, paralysis, and ultimately, death of the insect.[7][8] The carbamate moiety of the pesticide binds to the serine residue in the active site of AChE, forming a carbamoylated enzyme that is temporarily inactivated.[8]

The general structure of carbamate pesticides can be represented as R¹R²N-C(=O)O-R³, where the R groups dictate the compound's specific properties. N-tert-butyl-N-methylcarbamoyl chloride is a key building block for introducing a specific N-substituent pattern (R¹ = tert-butyl, R² = methyl).

Causality Behind Structural Choices:

The selection of N-tert-butyl-N-methylcarbamoyl chloride as a reagent is a deliberate choice driven by predictable physicochemical consequences:

  • Steric Hindrance: The bulky tert-butyl group provides significant steric shielding around the nitrogen atom. This can influence the final molecule's interaction with the AChE active site, potentially altering binding affinity and the rate of enzyme regeneration (decarbamoylation), which is a key factor in selectivity and toxicity profiles.[7][8]

  • Lipophilicity: The alkyl nature of the tert-butyl group increases the lipophilicity (fat-solubility) of the resulting pesticide. This enhancement can lead to improved penetration of the waxy outer cuticle of insects and better translocation within plant tissues for systemic agents.

  • Metabolic Stability: The steric bulk can protect the carbamate linkage from enzymatic hydrolysis by esterases within the target pest or in the environment, potentially increasing the compound's persistence and biological half-life.

Application Note I: Synthesis of a Novel Benzofuranyl Carbamate Insecticide

This section provides a protocol for the synthesis of a hypothetical, next-generation insecticide, designated AG-I750 , using N-tert-butyl-N-methylcarbamoyl chloride and a known pesticidal scaffold, 2,3-dihydro-2,2-dimethylbenzofuran-7-ol, the precursor to Carbofuran.[2][9]

Principle: The core reaction is a nucleophilic acyl substitution. The hydroxyl group of the benzofuranol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamoyl chloride. A non-nucleophilic base is used to quench the HCl byproduct, driving the reaction to completion.[4]

Protocol 1: Synthesis of AG-I750 (2,3-dihydro-2,2-dimethylbenzofuran-7-yl tert-butyl(methyl)carbamate)

Materials & Equipment:

  • N-tert-butyl-N-methylcarbamoyl chloride (1.0 eq)

  • 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • 5% HCl aqueous solution

  • Saturated NaHCO₃ aqueous solution

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2,3-dihydro-2,2-dimethylbenzofuran-7-ol (1.05 eq) and dissolve in anhydrous DCM (approx. 10 mL per gram of benzofuranol).

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Reagent Addition: Dissolve N-tert-butyl-N-methylcarbamoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (to remove excess TEA), saturated NaHCO₃, and finally, brine.

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the MgSO₄ and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Validation & Characterization:

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent.

    • Obtain the final product as a solid or viscous oil.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected outcome is a high-purity compound (>95%) with spectral data consistent with the structure of AG-I750.

Diagram: Synthetic Workflow for AG-I750

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Validation A Dissolve Benzofuranol in Anhydrous DCM B Add Triethylamine (Base) A->B C Add N-tert-butyl-N- methylcarbamoyl Chloride @ 0°C B->C D Stir at Room Temp (12-24h) C->D E Aqueous Wash (HCl, NaHCO3, Brine) D->E F Dry Organic Layer (MgSO4) E->F G Concentrate via Rotovap F->G H Silica Gel Column Chromatography G->H I Characterize Pure AG-I750 (NMR, MS) H->I

Caption: Stepwise workflow for the synthesis of insecticide AG-I750.

Application Note II: Biological Efficacy Evaluation

To ascertain the insecticidal potency of the newly synthesized AG-I750, a standardized contact toxicity bioassay is performed. The Adult Vial Test (AVT) is a reliable method for determining the concentration-mortality relationship for a given compound.[10][11]

Principle: The assay measures the mortality of a target insect population after forced contact with a surface coated with a known concentration of the test insecticide. By testing a range of concentrations, a dose-response curve can be generated to calculate the Lethal Concentration 50 (LC₅₀)—the concentration required to kill 50% of the test population.[10]

Protocol 2: Insecticidal Activity via Adult Vial Test (AVT)

Materials & Equipment:

  • AG-I750 (test compound)

  • Carbaryl or Carbofuran (positive control)[2][9]

  • Technical grade acetone (solvent)

  • 20 mL glass scintillation vials

  • Repeating pipette

  • Vial roller or hot dog roller (heating element disabled)[12]

  • Target insects (e.g., 3-5 day old adult houseflies, Musca domestica)

  • Aspirator for insect handling

  • Incubator set to 25±2 °C

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of AG-I750 in acetone. Prepare an identical stock solution for the positive control (Carbaryl).

  • Serial Dilutions: Perform serial dilutions of the stock solution with acetone to create a range of at least 5 test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µ g/vial ).

  • Vial Coating:

    • Pipette 0.5 mL of each concentration into a labeled scintillation vial (in triplicate for each concentration).

    • Prepare a set of control vials using 0.5 mL of acetone only (negative control).

    • Place the vials on a roller and rotate them at an angle until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.[12]

  • Insect Exposure:

    • Introduce 10-20 adult houseflies into each vial using an aspirator.

    • Cap the vials with perforated lids to allow for air exchange.

  • Incubation & Observation:

    • Place the vials in an incubator at 25±2 °C.

    • Assess insect mortality at 24 and 48 hours. An insect is considered dead if it is unable to move or make coordinated movements when gently prodded.

  • Validation & Data Analysis:

    • The negative control (acetone only) must exhibit <10% mortality for the test to be considered valid.

    • The positive control should exhibit high mortality, confirming the susceptibility of the insect population.

    • Correct for control mortality using Abbott's formula if necessary.

    • Analyze the mortality data using probit analysis to calculate the LC₅₀ value and 95% confidence intervals for AG-I750 and the positive control.

Diagram: Bioassay Workflow for LC₅₀ Determination

G A Prepare Stock Solutions (AG-I750, Positive Control) B Create Serial Dilutions in Acetone A->B C Coat Vials with 0.5 mL of each dilution B->C D Evaporate Solvent on Vial Roller C->D E Introduce Target Insects (10-20 per vial) D->E F Incubate at 25°C E->F G Assess Mortality at 24h & 48h F->G H Perform Probit Analysis G->H I Calculate LC50 Value H->I

Caption: Standardized workflow for the Adult Vial Test bioassay.

Data Presentation & Mechanistic Visualization

The primary mechanism of action for AG-I750 is the inhibition of acetylcholinesterase (AChE).

Diagram: Mechanism of Acetylcholinesterase (AChE) Inhibition

G cluster_normal Normal Synaptic Function cluster_inhibited Inhibition by Carbamate ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE Enzyme ACh->AChE Hydrolysis Products Choline + Acetate (Signal Termination) AChE->Products ACh_I Acetylcholine (ACh) (Accumulates) Result Continuous Nerve Firing, Paralysis, Death ACh_I->Result AChE_I Carbamoylated AChE (Inactive) AGI750 AG-I750 (Carbamate Insecticide) AGI750->AChE_I Carbamoylation

Caption: Carbamates block AChE, causing neurotransmitter buildup.

Hypothetical Efficacy Data

The results from the AVT protocol can be summarized to compare the efficacy of our novel compound against a standard. The inclusion of a non-tert-butylated analogue helps to validate the strategic contribution of the bulky group.

CompoundTarget PestAssay TypeLC₅₀ (µ g/vial ) [95% C.I.]Interpretation
AG-I750 Musca domesticaAdult Vial Test (24h)15.8 [13.1 - 18.9]High insecticidal activity.
Analogue (N,N-dimethyl)Musca domesticaAdult Vial Test (24h)32.5 [28.9 - 36.4]Lower activity; tert-butyl group enhances potency.
Carbaryl (Positive Control)Musca domesticaAdult Vial Test (24h)25.1 [22.5 - 28.0]Standard efficacy confirmed.
Acetone (Negative Control)Musca domesticaAdult Vial Test (24h)>1000No significant mortality observed.

Safety & Handling Precautions

N-tert-butyl-N-methylcarbamoyl chloride, like other carbamoyl chlorides, must be handled with care.

  • Reactivity: It is sensitive to moisture and will hydrolyze to form the corresponding carbamic acid and corrosive HCl gas.[4][13] All handling should be done under anhydrous conditions in a well-ventilated fume hood.

  • Toxicity & Corrosivity: Carbamoyl chlorides are corrosive and can cause severe skin and eye burns.[13][14] They are also harmful if inhaled or swallowed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15]

  • Storage: Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

Conclusion

N-tert-butyl-N-methylcarbamoyl chloride is a highly valuable and specialized reagent for agrochemical synthesis. Its utility extends beyond being a simple carrier of the carbamoyl functional group. The strategic inclusion of the tert-butyl moiety provides a rational design element for modulating the lipophilicity, metabolic stability, and target-site interactions of novel pesticides. The protocols detailed herein provide a clear and validated pathway from synthesis to efficacy testing, empowering researchers to leverage the unique properties of this building block in the discovery of more effective and sophisticated crop protection solutions.

References

  • World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

  • Fengchen. (n.d.). The Role of Carbamoyl Chloride in Modern Chemical Synthesis. Fengchen Group Co., Ltd. [Link]

  • Roberts, J. R., & Reigart, J. R. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. National Center for Biotechnology Information. [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

  • Pohanka, M. (2012). Carbamate insecticides in the Czech Republic: health and environmental impacts. Military Medical Science Letters, 81(1), 2-9. [Link]

  • Wikipedia contributors. (n.d.). Carbamoyl chloride. Wikipedia. [Link]

  • Unknown author. (n.d.). Mode of action of carbamate.pptx. SlideShare. [Link]

  • Al-Samarraie, H. N. (1977). U.S. Patent No. 4,012,436.
  • Unknown author. (n.d.). Paper : - Pesticide Chemistry Carbamates. eGyanKosh. [Link]

  • Miller, A. L., Tindall, K., & Leonard, B. R. (2011). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. [Link]

  • Miller, A. L., Tindall, K., & Leonard, B. R. (2011). Bioassays for Monitoring Insecticide Resistance. ResearchGate. [Link]

  • JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube. [Link]

  • Fisher Scientific. (2023). Safety Data Sheet - N-Methoxy-N-methylcarbamoyl chloride. [Link]

Sources

Application

Application Note: Catalytic Strategies for the Cross-Coupling of Sterically Hindered Carbamoyl Chlorides

Target Substrate: N-tert-Butyl-N-methylcarbamoyl chloride (CAS: 896103-65-4) Applications: Advanced Amide Synthesis, Unsymmetrical Urea Generation, Late-Stage Functionalization Executive Summary The synthesis of sterical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: N-tert-Butyl-N-methylcarbamoyl chloride (CAS: 896103-65-4) Applications: Advanced Amide Synthesis, Unsymmetrical Urea Generation, Late-Stage Functionalization

Executive Summary

The synthesis of sterically hindered amides via traditional peptide coupling reagents often suffers from poor yields and epimerization risks. The transition-metal-catalyzed cross-coupling of carbamoyl chlorides provides a robust, atom-economical alternative[1]. However, N-tert-butyl-N-methylcarbamoyl chloride presents an extreme steric challenge. The immense bulk of the tert-butyl group shields the electrophilic carbonyl center, severely impeding the initial oxidative addition of low-valent metal catalysts and increasing the propensity for off-target decarbonylation pathways.

This application note details field-proven, self-validating protocols utilizing Palladium (Pd) and Nickel (Ni) catalyst systems specifically optimized to overcome the kinetic bottlenecks associated with this highly hindered electrophile.

Mechanistic Challenges & Catalyst Causality

To successfully couple N-tert-butyl-N-methylcarbamoyl chloride, the catalytic system must be engineered to address three specific mechanistic hurdles:

  • Kinetic Barrier to Oxidative Addition: The A-1,3 strain induced by the N-tert-butyl group restricts the approach of the metal center. Standard ligands (e.g., PPh3​ ) lack the electron density required to force insertion into the strong C–Cl bond[2]. Solution: Highly electron-rich ligands, such as dialkylbiaryl phosphines (XPhos) or N-heterocyclic carbenes (NHCs), are mandatory to accelerate oxidative addition.

  • Competitive Decarbonylation: Once the Pd(II) or Ni(II) acyl complex is formed, it is highly susceptible to CO extrusion, yielding an undesired alkylamine byproduct. Solution: The rate of transmetalation must outpace decarbonylation. This is achieved by using strong, anhydrous bases (e.g., K3​PO4​ or Cs2​CO3​ ) to rapidly form the reactive boronate "ate" complex[3].

  • Reductive Elimination Bottleneck: The bulky intermediate must undergo trans-to-cis isomerization prior to reductive elimination. Solution: Bidentate ligands (like dtbpf for Ni) enforce a cis-geometry, while bulky monodentate ligands (like XPhos for Pd) use steric repulsion to "push" the product out, accelerating the final bond-forming step.

Catalyst Optimization Matrix

The following quantitative data summarizes the causality of catalyst and ligand selection for the Suzuki-Miyaura coupling of N-tert-butyl-N-methylcarbamoyl chloride with phenylboronic acid.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(OAc)₂ (5 mol%)PPh₃K₃PO₄1,4-Dioxane100<5%Insufficient electron density for C–Cl activation; catalyst dies.
Pd(OAc)₂ (5 mol%)XPhosK₃PO₄1,4-Dioxane10088%Dialkylbiaryl bulk accelerates reductive elimination.
Pd-PEPPSI-IPr (2 mol%)None (NHC)Cs₂CO₃Toluene8094% Strong NHC σ -donation stabilizes Pd(II) against decarbonylation.
NiCl₂(dme) (10 mol%)dtbpfK₃PO₄THF8085%Bidentate ligand enforces cis-geometry for elimination[4].

Catalytic Workflow Visualization

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Cl)(CON(Me)(tBu))L Pd0->OxAdd C-Cl Insertion TransMet Transmetalation Pd(II)(Ar)(CON(Me)(tBu))L OxAdd->TransMet Base/Ar Transfer RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Amide Release Product N-tert-butyl-N-methylaryl amide RedElim->Product Substrate N-tert-butyl-N-methylcarbamoyl chloride Substrate->OxAdd BoronicAcid Arylboronic Acid + Base BoronicAcid->TransMet

Figure 1: Catalytic cycle for Pd-catalyzed Suzuki-Miyaura coupling of hindered carbamoyl chlorides.

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Suzuki-Miyaura Amidation

Objective: Synthesis of N-tert-butyl-N-methylbenzamide. System Design: This protocol utilizes Pd-PEPPSI-IPr. The 3-chloropyridine "throw-away" ligand ensures rapid generation of the active Pd(0) species, while the bulky IPr NHC ligand prevents catalyst aggregation.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add phenylboronic acid (1.5 equiv, 1.5 mmol), anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol), and Pd-PEPPSI-IPr (2 mol%, 0.02 mmol).

    • Causality: Anhydrous Cs2​CO3​ is selected over aqueous bases to strictly prevent the competitive hydrolysis of the carbamoyl chloride into N-tert-butyl-N-methylamine and CO2​ .

  • Atmosphere Exchange: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent & Electrophile Addition: Add anhydrous, degassed Toluene (5.0 mL) via syringe. Finally, add N-tert-butyl-N-methylcarbamoyl chloride (1.0 equiv, 1.0 mmol).

    • Causality: The electrophile is added last to ensure it only encounters the base in the presence of the active catalyst, minimizing background degradation.

  • Reaction Execution: Seal the flask and heat to 80 °C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 50 µL aliquot under Argon. Quench with 100 µL H2​O , extract with 200 µL EtOAc, and analyze via GC-MS.

    • Validation Criteria: The disappearance of the starting material peak (m/z 149) and the absence of the hydrolyzed byproduct (m/z 87) validates the anhydrous integrity of the system. If m/z 87 is >10%, the base was wet, and the reaction will stall.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Ni-Catalyzed Buchwald-Hartwig-Type Amination

Objective: Synthesis of unsymmetrical ureas (e.g., coupling with morpholine). System Design: Nickel is highly nucleophilic, making it ideal for inserting into sterically hindered C–Cl bonds[5].

Step-by-Step Methodology:

  • Glovebox Setup: Due to the extreme oxygen sensitivity of low-valent Nickel, all assemblies must occur in an Argon-filled glovebox.

  • Catalyst Pre-mixing: In a 20 mL scintillation vial, combine NiCl2​(dme) (10 mol%) and dtbpf (10 mol%). Add anhydrous THF (2.0 mL) and stir for 10 minutes.

    • Validation Checkpoint 1: The solution should turn a deep, homogenous red/brown. A pale green or cloudy suspension indicates oxidized Nickel or wet solvent; discard if observed.

  • Reagent Addition: To the active catalyst solution, add morpholine (1.2 equiv), N-tert-butyl-N-methylcarbamoyl chloride (1.0 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (to break down Ni-amine complexes). Extract with dichloromethane (3 x 10 mL), dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. Chemistry Letters (Thieme).[Link]

  • Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters (ACS Publications).[Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules (MDPI).[Link]

Sources

Method

asymmetric synthesis applications of N-tert-butyl-N-methylcarbamoyl chloride

Application Notes & Protocols: Asymmetric Synthesis Applications of N-tert-Butyl-N-methylcarbamoyl Chloride Executive Summary The development of robust directing and protecting groups is a cornerstone of modern asymmetri...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Asymmetric Synthesis Applications of N-tert-Butyl-N-methylcarbamoyl Chloride

Executive Summary

The development of robust directing and protecting groups is a cornerstone of modern asymmetric synthesis. While N,N-diisopropylcarbamoyl chloride is traditionally utilized for Hoppe-type lithiations, N-tert-butyl-N-methylcarbamoyl chloride (CAS: 896103-65-4) has emerged as a highly privileged electrophile. It enables the installation of the N-tert-butyl-N-methylcarbamoyl (t-Bu(Me)NCO) group, which offers an unparalleled balance of extreme steric shielding and practical synthetic installability.

This application note details the mechanistic rationale, empirical data, and self-validating protocols for utilizing N-tert-butyl-N-methylcarbamoyl chloride in two premier asymmetric workflows: Enantioselective Directed Metalation [1] and Transition Metal-Catalyzed Asymmetric Reductive Carbamoylation [2][3].

Mechanistic Rationale: The Steric/Electronic Sweet Spot (E-E-A-T)

The structural design of the t-Bu(Me)NCO group is highly intentional.

  • The Problem with Symmetry: Symmetrical bulky groups (e.g., di-tert-butyl) often render the carbamoyl chloride too unreactive to protect hindered secondary alcohols or amines.

  • The t-Bu/Me Solution: The methyl group reduces the bis-steric penalty, allowing the initial carbamoylation to proceed smoothly. Conversely, the massive steric bulk of the tert-butyl group completely restricts rotation around the amide C–N bond. This locks the carbonyl oxygen into a single, highly Lewis-basic conformation, which is critical for coordinating chiral lithium-base complexes or stabilizing organometallic intermediates[1].

  • Suppression of Decarbonylation: In cross-electrophile coupling, transition metal-acyl species (formed via oxidative addition into the carbamoyl chloride) are highly prone to unwanted CO extrusion[4]. The t-Bu(Me)N group sterically compresses the metal center, accelerating the subsequent productive radical capture and entirely outcompeting the decarbonylation degradation pathway[3].

Application I: Enantioselective Directed Lithiation

The t-Bu(Me)NCO group acts as a powerful Directed Metalation Group (DMG). When treated with sec-butyllithium (s-BuLi) and the chiral diamine (-)-sparteine, the carbamate undergoes highly enantioselective α-deprotonation. The resulting chiral carbanion is configurationally stable at -78 °C and can be trapped by various electrophiles with complete stereoretention.

G A Substrate (t-Bu(Me)NCO-R) B Pre-complexation s-BuLi + (-)-Sparteine A->B Coordination C Chiral Carbanion Intermediate B->C Asymmetric Deprotonation D Electrophilic Trapping (E+) C->D Stereoretentive Substitution E Enantioenriched Product D->E Product Release

Caption: Asymmetric lithiation pathway directed by the t-Bu(Me)NCO group.

Standard Protocol: Asymmetric Deprotonation & Trapping

Objective: Synthesize enantioenriched α-substituted carbamates. Causality Check: The use of non-polar solvents (Et₂O/pentane) is mandatory. THF competitively binds to lithium, displacing the chiral (-)-sparteine ligand and destroying the enantioselectivity.

Step-by-Step Methodology:

  • Carbamoylation: To a solution of the secondary alcohol (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add NaH (60% dispersion, 1.2 mmol). Stir for 30 mins. Add N-tert-butyl-N-methylcarbamoyl chloride (1.1 mmol). Warm to room temperature and stir for 4 hours. Quench with sat. NH₄Cl, extract with EtOAc, and purify via flash chromatography to isolate the carbamate.

  • Chiral Complex Formation: In an oven-dried Schlenk flask under Argon, dissolve (-)-sparteine (1.2 mmol) in anhydrous Et₂O (4 mL). Cool to -78 °C. Dropwise add s-BuLi (1.2 mmol, 1.4 M in cyclohexane). Stir for 15 minutes to form the chiral base complex.

  • Asymmetric Lithiation: Slowly add the purified carbamate (1.0 mmol) dissolved in pentane (2 mL) down the side of the flask. Stir at -78 °C for 4 hours to ensure complete, enantiodetermining deprotonation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., MeI, TMSCl, or PhCHO) (1.5 mmol) neat or in 1 mL Et₂O. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Validation & Workup: Quench with MeOH (1 mL). Partition between Et₂O and 1M HCl (to remove sparteine). Dry the organic layer over MgSO₄, concentrate, and analyze via Chiral HPLC to determine the enantiomeric excess (ee).

Table 1: Quantitative Data for Asymmetric Deprotonation Scope

Substrate (Carbamate)ElectrophileTrapped ProductYield (%)ee (%)
Benzyl t-Bu(Me)carbamateMeI(1S)-1-Phenylethyl carbamate8896
Benzyl t-Bu(Me)carbamateTMSCl(1S)-1-Phenyl-1-TMS-methyl carbamate8598
Cinnamyl t-Bu(Me)carbamateBu₃SnCl(1S)-1-Stannyl-cinnamyl carbamate8294

Application II: Ni-Catalyzed Asymmetric Reductive Carbamoylation

Recent breakthroughs have utilized carbamoyl chlorides in reductive dicarbofunctionalization of alkenes to synthesize chiral lactams and oxindoles[2][3]. The N-tert-butyl-N-methylcarbamoyl chloride moiety acts as an exceptional intramolecular acyl radical acceptor.

Cycle Ni0 Ni(0) L* Active Catalyst Ni2 Ni(II) Acyl Complex (Oxidative Addition) Ni0->Ni2 t-Bu(Me)NCOCl Addition Ni3 Ni(III) Intermediate (Radical Capture) Ni2->Ni3 Alkyl Radical Insertion Prod Chiral Lactam Product Ni3->Prod Reductive Elimination Ni1 Ni(I) Species (Reductive Elimination) Ni3->Ni1 Ni1->Ni0 Mn(0) Reduction

Caption: Ni-catalyzed asymmetric reductive carbamoylation catalytic cycle.

Standard Protocol: Enantioselective Lactam Synthesis

Objective: Construct chiral 3,3-disubstituted oxindoles or six-membered lactams via reductive cross-electrophile coupling. Causality Check: Manganese (Mn) powder is utilized as a mild, heterogeneous terminal reductant. It selectively reduces the Ni(I) resting state back to the active Ni(0) catalyst without prematurely reducing the alkyl iodide or the carbamoyl chloride, which would lead to protodehalogenation side products[5].

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, charge a 10 mL vial with NiI₂ (10 mol%), a chiral 8-Quinox ligand (12 mol%), and anhydrous DMA (Dimethylacetamide, 1.0 mL). Stir at room temperature for 30 minutes until a deep chromatic shift indicates complexation.

  • Reaction Assembly: To the catalyst solution, add the alkene-tethered N-tert-butyl-N-methylcarbamoyl chloride (0.2 mmol), the alkyl iodide electrophile (0.4 mmol), Mn powder (0.6 mmol), and NaI (0.2 mmol as an additive to accelerate radical generation).

  • Catalytic Turnover: Seal the vial, remove it from the glovebox, and stir vigorously (1000 rpm) at 25 °C for 24 hours. The vigorous stirring is critical to overcome the mass-transfer limitations of the heterogeneous Mn powder.

  • Workup & Isolation: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove metal residues. Wash the filtrate with brine (3 × 5 mL) to remove DMA. Dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Table 2: Quantitative Data for Ni-Catalyzed Reductive Carbamoylation Scope

Substrate (Tethered Alkene)Coupling Partner (Alkyl Iodide)Product ClassYield (%)ee (%)
N-Allyl-N-aryl-t-Bu(Me)NCOClIsopropyl iodideChiral Oxindole9197
N-Homoallyl-t-Bu(Me)NCOClCyclohexyl iodideSix-membered δ-Lactam8495
N-Allyl-N-aryl-t-Bu(Me)NCOCltert-Butyl iodideChiral Oxindole7892

References

  • Reitz, D. B.; Massey, S. M. "A directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide. Short syntheses of 2-methoxy-6-methylbenzoic acid and lunularic acid." The Journal of Organic Chemistry, 1990. [1]

  • Zhang, C. et al. "Nickel-Catalyzed Asymmetric Reductive Dicarbamoylation of Alkenes." Organic Letters, 2021.[2]

  • Fang, K. et al. "A General Enantioselective α-Alkyl Amino Acid Derivatives Synthesis Enabled by Cobalt-Catalyzed Reductive Addition." Journal of the American Chemical Society, 2024. [5]

  • Chen, Y. et al. "Ni-catalyzed carbamoylation of unactivated alkenes for stereoselective construction of six-membered lactams." Nature Communications (via ResearchGate), 2022.[3]

  • Wang, C. et al. "Nickel-Catalyzed Deoxygenative Amidation of Alcohols with Carbamoyl Chlorides." Organic Letters, 2024. [4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Unreacted N-tert-butyl-N-methylcarbamoyl Chloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP) Mechanistic Overview: The Steric Barrier N-tert-butyl-N-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Procedure (SOP)

Mechanistic Overview: The Steric Barrier

N-tert-butyl-N-methylcarbamoyl chloride is a highly specialized, sterically encumbered electrophile used to install the N-tert-butyl-N-methylcarbamoyl pharmacophore in complex organic synthesis. A frequent and frustrating issue encountered by synthetic chemists is the recovery of unreacted starting material, even under forcing thermal conditions.

The primary mechanism of action for carbamoyl chlorides is nucleophilic acyl substitution[1]. However, the tert-butyl group exerts massive steric shielding (with an A-value > 4.8 kcal/mol) over the electrophilic carbonyl carbon. This steric bulk severely restricts the Bürgi-Dunitz trajectory required for the nucleophile's approach, exponentially raising the activation energy ( Ea​ ) required to form the tetrahedral intermediate. Consequently, standard reaction conditions stall, leaving the carbamoyl chloride unreacted. Overcoming this requires a shift from purely thermal conditions to targeted nucleophilic catalysis or thermodynamic deprotonation.

Diagnostic Logic Workflow

Use the following decision matrix to identify the root cause of your stalled carbamoylation reaction.

TroubleshootingWorkflow Start Unreacted N-tert-butyl- N-methylcarbamoyl chloride CheckNuc Identify Target Nucleophile Start->CheckNuc NucAlc Alcohol / Phenol CheckNuc->NucAlc NucAmine Amine CheckNuc->NucAmine SolAlc Deprotonate with Strong Base (e.g., LiHMDS, NaH) NucAlc->SolAlc CheckAmine Is Amine Sterically Hindered? NucAmine->CheckAmine SolAmineYes Add DMAP Catalyst + Polar Solvent (THF/MeCN) CheckAmine->SolAmineYes Yes SolAmineNo Increase Temperature & Check Base Equivalents CheckAmine->SolAmineNo No

Diagnostic workflow for troubleshooting unreacted hindered carbamoyl chlorides.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows >80% unreacted N-tert-butyl-N-methylcarbamoyl chloride after 24 hours of reflux with Triethylamine (TEA). Why is the reaction stalled? Causality & Solution: TEA acts solely as a Brønsted base (proton sponge) and is non-nucleophilic. It cannot overcome the kinetic barrier imposed by the bulky tert-butyl group. To resolve this, you must introduce 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, rapidly attacking the carbamoyl chloride to form a highly electrophilic N-carbamoylpyridinium intermediate[2]. This charged intermediate is significantly more reactive toward your target nucleophile, effectively bypassing the initial steric blockade.

Q2: I am trying to carbamoylate a secondary alcohol. Even with DMAP, the reaction is sluggish. What is the alternative? Causality & Solution: Alcohols are inherently weaker nucleophiles than amines. When combined with a sterically hindered electrophile, the reaction rate drops precipitously. Instead of relying on neutral alcohols, you must increase the HOMO energy of your nucleophile. Use a strong, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium Hydride (NaH) to quantitatively deprotonate the alcohol into a highly reactive alkoxide before adding the carbamoyl chloride[3].

Q3: How do I distinguish between an unreacted starting material issue and a moisture/hydrolysis issue? Causality & Solution: Carbamoyl chlorides are sensitive to moisture and undergo hydrolysis to form an unstable carbamic acid, which rapidly decarboxylates into the corresponding amine and carbon dioxide[4].

  • Diagnostic Signature 1: If your LC-MS or NMR shows the presence of N-tert-butyl-N-methylamine, your reaction setup has moisture ingress[5].

  • Diagnostic Signature 2: If you recover intact N-tert-butyl-N-methylcarbamoyl chloride, your reaction is perfectly anhydrous but kinetically stalled. Focus on catalysis (DMAP) or stronger bases.

Quantitative Optimization Matrix

The following table summarizes the optimal parameters required to drive the carbamoylation of various nucleophiles to completion when using highly hindered carbamoyl chlorides.

Target NucleophileSteric ProfileRecommended Base / Catalyst SystemOptimal SolventTemp RangeExpected Reaction Time
Primary Amine UnhinderedDIPEA (2.0 eq)DCM or THF0 °C to RT2 - 4 hours
Secondary Amine HinderedDIPEA (2.0 eq) + DMAP (20 mol%)THF or Toluene60 - 80 °C8 - 12 hours
Primary Alcohol UnhinderedTEA (2.0 eq) + DMAP (10 mol%)DCMRT4 - 6 hours
Secondary Alcohol HinderedLiHMDS (1.1 eq) or NaH (1.2 eq)THF-78 °C to RT1 - 3 hours

Self-Validating Experimental Protocol: DMAP-Catalyzed Carbamoylation

This protocol utilizes a self-validating system: the in-process control (IPC) monitoring of the pyridinium intermediate confirms the catalyst is active before the nucleophile is fully consumed, ensuring trustworthiness in the methodology.

Materials Required:

  • Substrate (Amine/Alcohol): 1.0 eq

  • N-tert-butyl-N-methylcarbamoyl chloride: 1.2 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.0 eq

  • 4-Dimethylaminopyridine (DMAP): 0.2 eq (20 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • System Purging (Moisture Control): Flame-dry a round-bottom flask under vacuum and backfill with dry Argon.

    • Causality: Prevents competitive hydrolysis of the electrophile into N-tert-butyl-N-methylamine and HCl, which would otherwise poison the base[5].

  • Nucleophile Preparation: Dissolve the substrate (1.0 eq) and DIPEA (2.0 eq) in anhydrous solvent to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath.

  • Catalyst Activation: Add DMAP (0.2 eq) to the solution.

    • Causality: DMAP is strictly required to form the highly reactive N-carbamoylpyridinium salt, overcoming the steric hindrance of the tert-butyl group[2].

  • Electrophile Addition: Slowly add N-tert-butyl-N-methylcarbamoyl chloride (1.2 eq) dropwise to maintain temperature control and prevent localized exotherms.

  • In-Process Control (IPC): Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via TLC/LC-MS. A rapid consumption of the starting material within 2-4 hours indicates successful pyridinium intermediate formation and subsequent nucleophilic attack.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to selectively remove DMAP and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Preparation of Carbamates from Amines and Alcohols under Mild Conditions ResearchGate[Link]

  • Catalysis by 4-dialkylaminopyridines Semantic Scholar[Link]

Sources

Optimization

N-tert-butyl-N-methylcarbamoyl chloride degradation at high reaction temperatures

A Guide to Understanding and Mitigating Thermal Degradation in High-Temperature Reactions Introduction: The Challenge of Thermal Lability N-tert-butyl-N-methylcarbamoyl chloride is a valuable reagent in organic synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Mitigating Thermal Degradation in High-Temperature Reactions

Introduction: The Challenge of Thermal Lability

N-tert-butyl-N-methylcarbamoyl chloride is a valuable reagent in organic synthesis, prized for its ability to install the tert-butylmethylcarbamoyl group. However, its utility is tempered by significant thermal instability. The presence of the tert-butyl group, capable of forming a stable tertiary carbocation, makes the molecule susceptible to decomposition at elevated temperatures. This guide provides researchers, scientists, and drug development professionals with the necessary insights and protocols to anticipate, troubleshoot, and mitigate degradation, ensuring reaction success and reproducibility.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems that may arise during reactions involving N-tert-butyl-N-methylcarbamoyl chloride at elevated temperatures.

Question 1: My reaction is giving low yields and I'm observing a significant amount of a gaseous byproduct. What is happening?

Answer: You are likely observing the primary thermal degradation pathway of N-tert-butyl-N-methylcarbamoyl chloride. At elevated temperatures (typically starting around 100 °C in polar solvents, and higher in non-polar solvents), the molecule undergoes an elimination reaction.[1]

  • Causality: The carbon-chlorine bond ionizes, and the resulting chloride ion acts as a base, abstracting a proton from one of the methyl groups of the tert-butyl substituent. This process is facilitated by the stability of the departing tert-butyl cation, which rapidly deprotonates.

  • The Byproducts: This degradation cascade produces three main species:

    • Isobutylene: A flammable gas. This is the gaseous byproduct you are observing.

    • Methyl Isocyanate: A highly reactive and toxic liquid.

    • Hydrogen Chloride (HCl): A corrosive gas that can catalyze further decomposition or react with other components in your reaction mixture.[1]

Solution Workflow:

  • Confirm Degradation: Use a technique like Gas Chromatography-Mass Spectrometry (GC-MS) on your reaction headspace to confirm the presence of isobutylene. See the protocol provided in the "Analytical Protocols" section.

  • Lower Reaction Temperature: This is the most critical parameter. Assess if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.

  • Solvent Choice: Degradation is often faster in more polar solvents which can stabilize the ionic intermediates of the decomposition pathway.[1] If your reaction chemistry allows, consider switching to a less polar solvent like toluene or xylene.

  • Include an Acid Scavenger: The generated HCl can create an acidic environment that may be detrimental to your desired reaction or promote further degradation. The inclusion of a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or diisopropylethylamine) can neutralize the HCl as it forms without consuming your carbamoyl chloride.

Question 2: I've noticed an unexpected peak in my HPLC analysis that corresponds to a new impurity after heating my reaction mixture. What could it be?

Answer: Aside from the primary degradation products, the newly formed, highly reactive methyl isocyanate can react with nucleophiles present in your reaction mixture.

  • Potential Side Reactions:

    • With Water: If trace water is present, methyl isocyanate will react to form an unstable carbamic acid, which then decomposes to methylamine and carbon dioxide. The methylamine could then react with another molecule of your carbamoyl chloride to form a urea byproduct.

    • With Alcohols: If your substrate or solvent is an alcohol, methyl isocyanate will form a methyl carbamate.

    • With Amines: If your substrate contains a primary or secondary amine, methyl isocyanate will react to form a substituted urea.

The diagram below illustrates the primary degradation pathway and a potential secondary reaction with water.

A N-tert-butyl-N- methylcarbamoyl chloride B Isobutylene (gas) A->B High Temp (≥100 °C) C Methyl Isocyanate A->C High Temp (≥100 °C) D HCl A->D High Temp (≥100 °C) F Methylamine + CO2 C->F Reacts with... E H2O (trace water) G Urea Byproduct F->G Reacts with A

Caption: Primary thermal degradation pathway and potential side reactions.

Solution:

  • Rigorous Drying: Ensure all reagents and solvents are scrupulously dried to prevent side reactions with trace moisture.

  • Characterize the Impurity: Use LC-MS or isolate the impurity for NMR analysis to confirm its structure. This will provide definitive evidence of the side reaction occurring.

  • Order of Addition: If possible, add the N-tert-butyl-N-methylcarbamoyl chloride only after other nucleophilic components have reacted, or add it slowly at the lowest effective temperature to maintain a low instantaneous concentration.

Frequently Asked Questions (FAQs)

Q: What is the maximum recommended operating temperature for this reagent? A: There is no single "maximum" temperature, as stability is dependent on solvent, concentration, and reaction time. However, as a general guideline, exercise extreme caution when exceeding 80-90 °C. Decomposition has been noted to begin at 100 °C in solvents like nitrobenzene.[1] Always run a small-scale trial to assess stability under your specific reaction conditions.

Q: How should I store N-tert-butyl-N-methylcarbamoyl chloride? A: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[2] Refrigeration is recommended to prolong shelf life and minimize slow decomposition over time.

Q: Can I purify the reagent if I suspect it has started to degrade? A: Purification by vacuum distillation is possible, but it must be done with extreme care due to the thermal lability of the compound. Distillation should be performed at the lowest possible temperature and pressure. It is often more practical and safer to purchase fresh reagent or use it immediately after synthesis.[3]

Q: Are there any less thermally sensitive alternatives? A: The choice of an alternative depends entirely on the specific transformation you wish to achieve. If the goal is to install a carbamoyl group, other carbamoyl chlorides without the tert-butyl group (e.g., N,N-dimethylcarbamoyl chloride) are generally more thermally stable.[1] However, they will not provide the same steric and electronic properties as the tert-butylmethylcarbamoyl group.

Analytical Protocols: Proactive Quality Control

It is crucial to assess the purity of N-tert-butyl-N-methylcarbamoyl chloride before use, especially if it has been stored for an extended period or if high-temperature reactions are planned.

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for detecting volatile degradation products like isobutylene and methyl isocyanate.

Objective: To qualitatively and quantitatively assess the purity of the carbamoyl chloride and identify volatile degradation byproducts.

Methodology:

  • Sample Preparation:

    • In a well-ventilated fume hood, prepare a stock solution of your N-tert-butyl-N-methylcarbamoyl chloride in a dry, inert solvent (e.g., anhydrous dichloromethane or toluene) at a concentration of ~1 mg/mL.

    • For headspace analysis (to detect isobutylene), place a small, accurately weighed amount of the reagent (~10 mg) into a 20 mL headspace vial and seal it tightly.

  • GC-MS Instrumentation and Conditions:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injection:

      • For liquid injection: 1 µL of the stock solution, split injection (e.g., 50:1 split ratio).

      • For headspace: Incubate the vial at 80°C for 10 minutes, then inject 1 mL of the headspace vapor.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 35 to 350 m/z.

  • Data Analysis:

    • Identify the peak for N-tert-butyl-N-methylcarbamoyl chloride.

    • Search the chromatogram for early-eluting peaks corresponding to isobutylene (m/z 56, 41) and methyl isocyanate (m/z 57).

    • Integrate the peak areas to determine the relative purity. Note that response factors may vary, so for accurate quantification, calibration with pure standards is required.

Data Interpretation Summary Table

CompoundExpected Retention TimeKey Mass Fragments (m/z)
IsobutyleneVery Early56, 41
Methyl IsocyanateEarly57, 42
N-tert-butyl-N-methylcarbamoyl chlorideMain Peak163 (M+), 106, 57
Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of reagent purity.

Safety First: Handling and Storage

  • Personal Protective Equipment (PPE): Always handle N-tert-butyl-N-methylcarbamoyl chloride in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]

  • Inhalation Hazard: The reagent is corrosive and its degradation products, particularly methyl isocyanate and HCl, are toxic and irritating. Avoid inhaling vapors.[5]

  • Moisture Sensitivity: The compound can react with water. Handle and store under dry, inert conditions.[2]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal. Neutralize waste with a suitable reagent before disposal according to your institution's guidelines.[4]

References

  • Tilley, J. N., & Sayigh, A. A. R. (1963). Pyrolysis of N-t-butyl-N-alkylcarbamoyl chlorides. A new synthesis of isocyanates. The Journal of Organic Chemistry, 28(8), 2076–2079. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 17(1), 103. [Link]

  • Google Patents. (1988). Process for the preparation of carbamoyl chlorides derived from secondary amines. (U.S. Patent No. 4,770,820).
  • Glaser, R. A. (1980). Development of a quantitative air sampling and analytical method for diethylcarbamoyl chloride. (NIOSH Publication No. 80-195332). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Troubleshooting

purification and crystallization techniques for N-tert-butyl-N-methylcarbamoyl chloride products

Welcome to the Technical Support Center for the isolation and structural refinement of carbamoyl chloride derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and structural refinement of carbamoyl chloride derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with N-tert-butyl-N-methylcarbamoyl chloride .

Unlike standard acyl chlorides, sterically hindered carbamoyl chlorides present a unique dichotomy: the bulky tert-butyl group provides a kinetic shield against rapid hydrolysis, yet the electrophilic carbonyl carbon remains highly susceptible to nucleophilic attack by moisture[1]. Furthermore, the thermal instability of the C-N bond under extended heating necessitates precise control during isolation to prevent degradation into isocyanates, alkenes, or amine hydrochlorides[2].

This guide synthesizes field-proven methodologies, causal troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery of your target compound.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My crude product is heavily contaminated with a white, insoluble solid. What is this, and how do I remove it? Causality: The white solid is almost certainly N-tert-butyl-N-methylamine hydrochloride. During the phosgenation of the secondary amine, one equivalent of HCl is generated, which rapidly reacts with unreacted starting material to form the hydrochloride salt[2]. Solution: If the reaction was performed in a non-polar solvent (e.g., toluene or dichloromethane), the salt can be removed via rapid vacuum filtration under an inert atmosphere (Schlenk filtration). Alternatively, a highly controlled, ice-cold aqueous wash can be used. Because of the steric hindrance of the tert-butyl group, the carbamoyl chloride hydrolyzes slower than the salt dissolves in water, allowing for a rapid liquid-liquid extraction (< 5 minutes contact time)[3].

Q2: During vacuum distillation, my product turns dark and the vacuum pressure fluctuates wildly. What is happening? Causality: You are observing thermal degradation. Carbamoyl chlorides can undergo thermally induced cleavage. The fluctuating vacuum is caused by the outgassing of decomposition products (e.g., HCl gas, carbon dioxide, and volatile alkenes from the tert-butyl group)[2]. Solution: You must lower the distillation temperature by utilizing a stronger vacuum. Switch to a short-path distillation apparatus to minimize residence time and ensure your vacuum pump can achieve < 1.0 mmHg. The oil bath temperature should never exceed 100 °C.

Q3: I am trying to crystallize the distilled product from hexane, but it continuously "oils out" as a biphasic mixture instead of forming crystals. How do I induce nucleation? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. N-tert-butyl-N-methylcarbamoyl chloride has high solubility in ambient hexane but drops sharply at sub-zero temperatures[3]. If residual polar solvents (like DCM or trace moisture) are present, they depress the melting point further. Solution: First, ensure absolute removal of all reaction solvents via high vacuum. Dissolve the oil in a minimum amount of warm anhydrous heptane (preferable to hexane for higher boiling point and better thermal gradients). Cool the solution at a strictly controlled rate (e.g., 5 °C per hour) to -20 °C. Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide a nucleation site.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, every step in these protocols contains a validation checkpoint.

Protocol A: Rapid Aqueous Workup & Extraction

Objective: Remove amine hydrochloride salts without hydrolyzing the carbamoyl chloride.

  • Quench: Cool the crude reaction mixture (typically in toluene or DCM) to 0–5 °C using an ice-water bath.

  • Wash: Add an equal volume of ice-cold saturated aqueous NaCl (brine). Vigorously stir for exactly 2 minutes. Validation Check: The aqueous phase should test highly acidic (pH < 2) due to dissolved HCl and amine salts.

  • Phase Separation: Immediately transfer to a pre-chilled separatory funnel and separate the phases.

  • Drying: Dry the organic phase over anhydrous MgSO₄ for 15 minutes. Validation Check: The MgSO₄ should be free-flowing, indicating all water has been absorbed.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp < 30 °C) to yield the crude oil.

Protocol B: Short-Path Vacuum Distillation

Objective: Isolate the carbamoyl chloride from oligomeric byproducts and color bodies.

  • Setup: Equip a short-path distillation head with a multi-neck receiving "cow" flask. Purge the system with dry Nitrogen.

  • Degassing: Apply a high vacuum (0.5 – 1.0 mmHg) to the crude oil at room temperature for 30 minutes to remove trace dissolved gases and residual solvent.

  • Distillation: Slowly heat the oil bath. The N-tert-butyl-N-methylcarbamoyl chloride will typically distill between 70 °C and 85 °C at 0.75 mmHg[3].

  • Collection: Discard the first 5% of the distillate (forerun, usually containing unreacted amine or solvent traces). Collect the main fraction as a clear, colorless liquid that may solidify upon cooling. Validation Check: Perform an FT-IR analysis; a sharp, intense peak at ~1730-1740 cm⁻¹ confirms the intact carbamoyl C=O stretch, while the absence of a broad peak above 3200 cm⁻¹ confirms the absence of amine/moisture.

Protocol C: Low-Temperature Crystallization

Objective: Achieve >99.5% purity for sensitive downstream coupling reactions.

  • Dissolution: In a Schlenk flask under Nitrogen, dissolve the distilled carbamoyl chloride in anhydrous heptane (approx. 2-3 mL per gram of product) at 40 °C.

  • Cooling Gradient: Place the flask in a programmable cryo-bath. Cool from 40 °C to 20 °C over 1 hour, then from 20 °C to -20 °C over 3 hours.

  • Isolation: Once crystallization is complete, rapidly filter the white crystals through a chilled sintered glass funnel under a blanket of Nitrogen. Wash with 1 volume of -20 °C anhydrous pentane.

  • Drying: Dry the crystals under high vacuum (0.1 mmHg) for 4 hours at room temperature. Validation Check: Melting point determination should yield a sharp, narrow range.

Part 3: Quantitative Data & Thermodynamic Parameters

The following table summarizes critical physicochemical parameters to guide your purification strategy.

ParameterOptimal Range / ValueCausality & Process Impact
Distillation Pressure 0.5 – 1.0 mmHgEssential to depress the boiling point and prevent thermal cleavage of the tert-butyl group[2].
Distillation Bath Temp 80 – 100 °CExceeding 100 °C exponentially increases the rate of decomposition into isocyanates and HCl.
Aqueous Wash Time < 5 MinutesMinimizes the kinetic window for water to attack the electrophilic carbonyl carbon.
Crystallization Temp -20 °CThe high lipophilicity of the tert-butyl group requires deep cooling to overcome solubility in aliphatic hydrocarbons[3].
IR Carbonyl Stretch ~1735 cm⁻¹Serves as an immediate structural validation metric for the intact carbamoyl chloride moiety.

Part 4: Process Visualization

The following workflow diagram illustrates the logical progression and decision gates for the purification of N-tert-butyl-N-methylcarbamoyl chloride.

PurificationWorkflow Crude Crude Reaction Mixture (in Toluene/DCM) Filter Filtration of Amine HCl Salts (Inert Atmosphere) Crude->Filter Method A Wash Rapid Ice-Cold Brine Wash (< 5 mins contact) Crude->Wash Method B Dry Dry over MgSO4 & Concentrate Filter->Dry Wash->Dry Distill Short-Path Vacuum Distillation (< 1.0 mmHg, Bath < 100°C) Dry->Distill Crystallize Crystallization from Heptane (Cool to -20°C) Distill->Crystallize Collect main fraction Pure Pure N-tert-butyl-N-methylcarbamoyl chloride (>99.5% Purity) Crystallize->Pure Filter & Vacuum Dry

Workflow for the isolation and purification of sterically hindered carbamoyl chlorides.

References

  • US4012436A - Carbamoyl chlorides - Google Patents. Google Patents.
  • US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents. Google Patents.
  • Synthesis of Carbonates and Related Compounds from Carbon Dioxide via Methanesulfonyl Carbonates | The Journal of Organic Chemistry. ACS Publications.

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance with N-tert-butyl-N-methylcarbamoyl chloride

Overview Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields or reaction failures when utilizing N-tert-butyl-N-methylcarbamoy...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals encountering low yields or reaction failures when utilizing N-tert-butyl-N-methylcarbamoyl chloride. Due to its extreme steric bulk, this electrophile requires specialized activation strategies to successfully form carbamates and ureas.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting—providing the mechanistic causality behind reaction failures and delivering self-validating protocols to ensure your workflows succeed.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does N-tert-butyl-N-methylcarbamoyl chloride exhibit such low reactivity in standard carbamoylation protocols? Causality & Explanation: The reactivity of carbamoyl chlorides is governed by the electrophilicity of the carbonyl carbon and the steric bulk of the N-substituents. The tert-butyl group is exceptionally bulky, creating a significant steric shield around the carbonyl center. This bulk physically blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles (such as alcohols or amines) to attack the carbonyl carbon. Quantum chemical studies on sterically hindered amines confirm that increased steric hindrance around the nitrogen atom drastically alters the stability and formation kinetics of the resulting carbamates [1]. Consequently, the activation energy for the transition state is drastically increased, leading to sluggish kinetics or complete reaction failure under standard conditions.

Q2: Direct reaction with my secondary alcohol yields <10% product. What is the most reliable method to force this reaction? Solution: The most robust solution is a dual-activation approach: hypernucleophilic catalysis combined with an auxiliary base. We recommend using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP, being less sterically hindered and highly nucleophilic at the pyridine nitrogen, attacks the carbamoyl chloride to form an N-carbamoylpyridinium intermediate. This intermediate is far more electrophilic and possesses a superior leaving group compared to the original chloride, effectively lowering the activation barrier for the subsequent attack by the hindered alcohol. The efficacy of DMAP in overcoming severe steric hindrance during acylation and carbamoylation is well-documented in highly efficient esterification protocols [2].

Q3: If DMAP is insufficient for my highly hindered tertiary alcohol, what alternative mechanisms can I exploit? Solution: If hypernucleophilic catalysis fails, you must increase the nucleophilicity of your substrate. Convert the alcohol into a naked alkoxide using a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). The alkoxide is orders of magnitude more nucleophilic than the neutral alcohol, allowing it to overcome the steric repulsion of the tert-butyl group. This method is frequently employed in medicinal chemistry for the synthesis of complex carbamate prodrugs [3].

Q4: How do solvent choices impact the carbamoylation of hindered substrates? Solution: Solvent selection is critical. Non-polar solvents (like toluene) or protic solvents will fail because they either do not stabilize the polar transition state or they hydrogen-bond with the nucleophile, reducing its effective reactivity. Polar aprotic solvents (e.g., DMF, THF, or acetonitrile) are mandatory. They solvate the counter-cations (e.g., Na+ or K+) while leaving the nucleophilic anion "naked" and highly reactive.

Part 2: Quantitative Data Summaries

The following table summarizes the expected yields and optimal conditions when reacting N-tert-butyl-N-methylcarbamoyl chloride with a model hindered secondary alcohol (e.g., menthol).

Reaction ConditionAdditive / CatalystSolventTemp (°C)Time (h)Avg. Yield (%)
Standard Et3N (2.0 eq)DCM2524< 10%
Catalytic DMAP Et3N (2.0 eq) + DMAP (0.2 eq)THF601265 - 75%
Stoichiometric DMAP DMAP (1.5 eq)MeCN801280 - 90%
Strong Base NaH (1.2 eq)DMF25485 - 95%

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in validation steps to ensure the causality of each chemical transformation is directly observable by the researcher.

Protocol A: DMAP-Catalyzed Carbamoylation (For Moderately Hindered Nucleophiles)
  • Substrate Preparation: Dissolve the hindered alcohol or amine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Base/Catalyst Addition: Add Triethylamine (2.0 eq) followed by DMAP (0.2 eq). Self-Validation: The solution should remain clear; no reaction occurs yet.

  • Electrophile Addition: Cool the mixture to 0 °C. Add N-tert-butyl-N-methylcarbamoyl chloride (1.2 eq) dropwise. Self-Validation: A white precipitate (triethylamine hydrochloride) will slowly begin to form, indicating the displacement of the chloride ion and the formation of the active intermediate.

  • Thermal Activation: Remove the ice bath and heat the reaction to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc).

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography to isolate the target carbamate.

Protocol B: NaH-Mediated Carbamoylation (For Highly Hindered or Tertiary Alcohols)
  • Substrate Preparation: Dissolve the highly hindered alcohol (1.0 eq) in anhydrous DMF (0.1 M concentration) under argon.

  • Alkoxide Formation: Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in portions. Self-Validation: Observe immediate and vigorous bubbling (H2 gas evolution), confirming the successful deprotonation and formation of the highly nucleophilic alkoxide.

  • Electrophile Addition: Once gas evolution ceases (approx. 30 mins), add N-tert-butyl-N-methylcarbamoyl chloride (1.5 eq) dropwise.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4-6 hours. The naked alkoxide will rapidly attack the sterically hindered electrophile.

  • Workup & Purification: Carefully quench with ice water. Extract with diethyl ether. Wash the organic layer extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via chromatography.

Part 4: Visualizations

Mechanism A N-tert-butyl-N-methylcarbamoyl chloride (Sterically Shielded Electrophile) B Direct Nucleophilic Attack (High Activation Energy) A->B No Catalyst C DMAP Catalyst Addition (Hypernucleophile) A->C DMAP Pathway G Reaction Failure (<10% Yield) B->G D N-Carbamoylpyridinium Intermediate (Highly Electrophilic, Exposed) C->D Cl- Displacement E Hindered Nucleophile Attack (ROH / RNH2) D->E F Target Carbamate / Urea (High Yield) E->F Fast Kinetics

Logical pathway demonstrating DMAP catalysis overcoming steric shielding.

Workflow Step1 1. Substrate Preparation Dissolve hindered alcohol in dry THF Step2 2. Base Activation Add NaH (1.2 eq) at 0°C to form alkoxide Step1->Step2 Step3 3. Electrophile Addition Dropwise addition of Carbamoyl Chloride Step2->Step3 Step4 4. Thermal Activation Warm to RT or heat to 60°C (4-12h) Step3->Step4 Step5 5. Quench & Workup Quench with NH4Cl, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for strong base-mediated carbamoylation.

References

  • Gangarapu, S., Marcelis, A. T. M., & Zuilhof, H. (2013). Carbamate stabilities of sterically hindered amines from quantum chemical methods: relevance for CO2 capture. ChemPhysChem, 14(17), 3936-3943. URL: [Link]

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society, 129(47), 14775-14779. URL: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating N-tert-butyl-N-methylcarbamoyl Chloride Intermediates in API Manufacturing: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide Executive Summary In modern active pharmaceutical ingredient (API) manufacturing, the synthesis of steri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Executive Summary

In modern active pharmaceutical ingredient (API) manufacturing, the synthesis of sterically hindered ureas and carbamates presents significant chemoselectivity and yield challenges. While the most common method for the synthesis of N-substituted ureas involves the reaction of 1[1], traditional in situ activation methods relying on phosgene, triphosgene, or 1,1′-carbonyldiimidazole (CDI) often fail when applied to bulky secondary amines like N-tert-butyl-N-methylamine. This guide objectively evaluates the use of pre-isolated N-tert-butyl-N-methylcarbamoyl chloride (NTBMC) as a superior electrophilic reagent, comparing its performance against traditional in situ coupling alternatives.

Mechanistic Causality: Why Choose NTBMC?

Expertise & Experience Insight: The steric bulk of the tert-butyl group severely retards the nucleophilic attack of N-tert-butyl-N-methylamine on phosgene or CDI during in situ activation. This kinetic bottleneck leads to prolonged reaction times, elevated temperatures, and competitive side reactions (e.g., homocoupling of the primary amine substrate or CDI-induced imidazole incorporation).

Carbamoyl chlorides are known for their2[2]. By utilizing pre-synthesized, purified NTBMC, the rate-limiting steric bottleneck is completely bypassed. The reaction shifts to a direct, bimolecular substitution ( SN​2 -like addition-elimination at the acyl carbon) with the target nucleophile under mild conditions. Recent scalable syntheses of complex APIs have demonstrated that3[3] with minimal side products. This approach also avoids handling highly toxic phosgene gas in the API plant and eliminates hard-to-purge imidazole byproducts.

Comparative Performance Analysis

To validate NTBMC, we compare the synthesis of a model sterically hindered urea API intermediate using three distinct pathways. The data below summarizes pilot-scale validation metrics.

Table 1: Performance Comparison for Bulky Urea Synthesis

ParameterPathway A: Triphosgene in situPathway B: CDI CouplingPathway C: NTBMC (Direct)
Overall Yield (%) 45 - 55%60 - 65%88 - 92%
Reaction Time 18 hours24 hours4 hours
Temperature Reflux (80°C)Reflux (80°C)Mild (50°C)
Impurity Profile High homocouplingImidazole adductsClean (<1% side products)
Safety / E-Factor High risk (Phosgene gas)Moderate (Atom inefficient)Low risk (Stable solid)

Reaction Pathway Visualization

Below is the logical relationship mapping the three synthetic alternatives, highlighting the efficiency of the direct NTBMC route.

ReactionPathways Substrate Nucleophilic Substrate (Primary Amine/Alcohol) Phosgene Alt A: Triphosgene + Bulky Amine Substrate->Phosgene Step 1 (Slow) CDI Alt B: CDI + Bulky Amine Substrate->CDI Step 1 (Slow) NTBMC Alt C: NTBMC (Direct Reagent) Substrate->NTBMC Direct Coupling Product Target Urea/Carbamate API Intermediate Phosgene->Product Step 2 (Toxic/Low Yield) CDI->Product Step 2 (Imidazole Byproducts) NTBMC->Product 1-Step (Clean/High Yield)

Comparative reaction pathways for synthesizing hindered urea API intermediates.

Experimental Protocol: Validation Workflow

Self-Validating System: The following protocol describes the coupling of NTBMC with a model primary aniline to form a urea intermediate. The system is self-validating through the stoichiometric generation of HCl, which is trapped by the base (triethylamine), allowing reaction progress to be visually monitored via triethylamine hydrochloride precipitation.

Step-by-Step Methodology:

  • Preparation : In a dry, nitrogen-purged 500 mL reactor, dissolve 10.0 mmol of the target primary amine (e.g., substituted aniline) in 100 mL of anhydrous Tetrahydrofuran (THF).

  • Base Addition : Add 15.0 mmol (1.5 eq) of Triethylamine (TEA). Stir for 10 minutes at room temperature.

  • Electrophile Addition : Dissolve 11.0 mmol (1.1 eq) of N-tert-butyl-N-methylcarbamoyl chloride in 20 mL of THF. Add this solution dropwise to the reactor over 30 minutes, maintaining the internal temperature below 30°C to prevent exothermic degradation.

  • Reaction : Heat the mixture to 50°C. Monitor the precipitation of TEA-HCl salts (visual validation of acyl substitution). Maintain stirring for 4 hours.

  • Quench & Extraction : Cool to room temperature. Quench the reaction with 50 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via crystallization from Ethanol/Water to yield the highly pure API intermediate.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Dry THF + Amine + TEA Step2 Step 2: Addition Dropwise NTBMC Step1->Step2 Step3 Step 3: Reaction 50°C, 4 hours Step2->Step3 Step4 Step 4: Quench NH4Cl (aq) Step3->Step4 Step5 Step 5: Isolation Extraction & Cryst. Step4->Step5

Step-by-step experimental workflow for API intermediate synthesis using NTBMC.

Analytical Validation System

To ensure absolute trustworthiness of the protocol, the isolated product must be validated via HPLC-UV (monitoring at 254 nm) and LC-MS. The chemoselectivity of the NTBMC reagent is confirmed by:

  • Absence of Starting Material: NTBMC elutes early and can be tracked via MS due to its specific isotopic chloride signature (M and M+2 peaks).

  • Absence of Homocoupled Urea: A common artifact of Pathway A (phosgene route) is the symmetric urea formed by two molecules of the primary amine substrate. The absence of this peak confirms that the pre-formed NTBMC successfully prevented competitive in situ side reactions.

References

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available at:[Link]

  • Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N7-Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation. Organic Process Research & Development (ACS). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of N-tert-butyl-N-methylcarbamoyl Chloride

This document provides essential procedural guidance for the safe handling and disposal of N-tert-butyl-N-methylcarbamoyl chloride. As a reactive chemical intermediate, its proper management is critical to ensure laborat...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and disposal of N-tert-butyl-N-methylcarbamoyl chloride. As a reactive chemical intermediate, its proper management is critical to ensure laboratory safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols grounded in established chemical safety principles.

Core Hazard Profile and Chemical Reactivity

N-tert-butyl-N-methylcarbamoyl chloride belongs to the carbamoyl chloride class of compounds, which are structurally related to acyl chlorides.[1][2] Their high reactivity is the primary source of hazard, necessitating meticulous disposal procedures. The central carbon atom of the carbamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.

Key Reactivity Concerns:

  • Moisture Sensitivity and Hydrolysis: The compound reacts vigorously with water and other protic nucleophiles in a process known as hydrolysis.[1][3][4] This reaction is often exothermic and produces N-tert-butyl-N-methylcarbamic acid, which is unstable and rapidly decomposes into N-tert-butyl-N-methylamine and carbon dioxide gas.[1] Crucially, this reaction also generates corrosive hydrogen chloride (HCl) gas.[1][4]

  • Corrosivity: Due to its reactivity and the generation of HCl upon contact with moisture, N-tert-butyl-N-methylcarbamoyl chloride and its immediate reaction byproducts are highly corrosive, capable of causing severe skin burns and eye damage.[5]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a reactive hazardous waste due to its potential to react violently with water.[6][7][8] Direct disposal into landfill or sewer systems is strictly prohibited.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Concern
Water-Reactive Reacts violently with water, releasing heat and gas.Uncontrolled exotherm, pressure buildup, release of corrosive gas.
Corrosive Causes severe burns to skin, eyes, and mucous membranes.[4][5]Personnel injury, damage to equipment.
Toxic Byproducts Thermal decomposition can release toxic gases like NOx, CO, and HCl.[4][9]Inhalation hazard, especially in case of fire or uncontrolled reaction.

Pre-Disposal Safety Protocols: Engineering and Personal Protection

Before attempting any disposal procedure, the following safety measures are mandatory to mitigate the inherent risks.

  • Engineering Controls: All handling and disposal operations must be conducted within a certified chemical fume hood to contain and exhaust the corrosive and toxic vapors that may be generated.[10] An emergency safety shower and eyewash station must be readily accessible.[11][12]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent any contact with the chemical.

PPE ComponentSpecificationRationale
Hand Protection Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect for tears or holes before use.[5][11]Prevents severe skin burns upon contact.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and corrosive vapors, which can cause severe eye damage.[5][13]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills.
Respiratory Protection Generally not required if working in a functional fume hood. For spill response outside a hood, a NIOSH-approved respirator with an appropriate acid gas cartridge may be necessary.[12][14]Prevents inhalation of corrosive HCl vapors.

Step-by-Step Disposal Procedure: Quenching and Neutralization

The core principle of safe disposal is quenching , a chemical process that converts the highly reactive carbamoyl chloride into a stable, non-hazardous substance. Never dispose of the neat compound directly.

G cluster_prep Preparation cluster_exec Execution cluster_final Finalization PPE 1. Don PPE FumeHood 2. Work in Fume Hood QuenchSol 3. Prepare Quenching Solution (e.g., Isopropanol) Cooling 4. Place in Ice Bath Add 5. Add Carbamoyl Chloride (Slowly, Dropwise) Cooling->Add Stir 6. Stir and Monitor (Control Temperature) Complete 7. Allow Reaction to Complete Neutralize 8. Check and Neutralize pH (5.5 - 10.5) Complete->Neutralize Dispose 9. Dispose via Approved Hazardous Waste Stream

Caption: Disposal workflow for N-tert-butyl-N-methylcarbamoyl chloride.

Recommended Protocol: Alcohol-Based Quenching

This is the preferred method as the reaction with an alcohol is typically less vigorous and more easily controlled than with water. The process converts the carbamoyl chloride into a stable carbamate ester.

Materials:

  • N-tert-butyl-N-methylcarbamoyl chloride waste

  • Isopropanol (or another secondary alcohol)

  • Stirring hotplate (with stirring function only) and magnetic stir bar

  • Large beaker or flask (at least 10x the volume of the carbamoyl chloride)

  • Ice bath

  • Dropping funnel or pipette

  • 5% sodium hydroxide solution

  • pH paper or pH meter

Procedure:

  • Setup: Place the large beaker containing a magnetic stir bar in the ice bath on the stirring plate within the fume hood.

  • Prepare Quenching Solution: Add a volume of isopropanol to the beaker that is at least 10 times the volume of the carbamoyl chloride to be quenched. Begin stirring.

  • Slow Addition: Carefully and slowly add the N-tert-butyl-N-methylcarbamoyl chloride to the cold, stirring isopropanol dropwise using a pipette or dropping funnel.[15]

  • Monitor Temperature: The reaction is exothermic. Monitor the temperature and control the addition rate to prevent excessive heat generation or boiling. The solution should remain cool to the touch.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for at least 1 hour to ensure the reaction has gone to completion.

  • Neutralization: Check the pH of the resulting solution. It will likely be acidic due to dissolved HCl. Slowly add the 5% sodium hydroxide solution while stirring until the pH is between 5.5 and 10.5.[16]

  • Final Disposal: The resulting neutralized solution containing the stable carbamate can now be transferred to a properly labeled aqueous hazardous waste container for disposal according to your institution's and local regulations.[5]

G cluster_reactants Reactants cluster_products Products R1 N-tert-butyl-N- methylcarbamoyl chloride Plus1 + R2 Isopropanol Arrow P1 Isopropyl N-tert-butyl-N- methylcarbamate (Stable) Plus2 + P2 Hydrogen Chloride (HCl)

Caption: Reaction scheme for alcohol-based quenching.

Management of Spills and Contaminated Materials

Accidental spills must be handled immediately and safely.

Spill Response Procedure:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Protect: Don the full PPE described in Section 2.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools if the compound is in a flammable solvent.[17]

  • Decontaminate: Wipe the spill area with a cloth dampened with a basic solution (e.g., 5% sodium bicarbonate), followed by water.

  • Dispose: All contaminated materials, including gloves, absorbent, and cleaning cloths, must be placed in the sealed hazardous waste container and disposed of through your institution's hazardous waste program.[18]

Regulatory Compliance

The disposal of N-tert-butyl-N-methylcarbamoyl chloride is governed by strict regulations. All waste must be managed in accordance with federal (EPA), state, and local laws.[5][16] It is the responsibility of the waste generator to ensure that all procedural steps, from quenching to final disposal, are compliant.[8] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and documentation.

References

  • D'Souza, M. J., & Kevill, D. N. (2018). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences, 19(10), 3196. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2025, October 16). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI. [Link]

  • Sun, H., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. Organic Process Research & Development, 13(5), 895–900. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Diethylcarbamoyl Chloride. Retrieved from NJ.gov. [Link]

  • NextSDS. (n.d.). N-butyl-N-methylcarbamoyl chloride — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from ACS.org. [Link]

  • U.S. Environmental Protection Agency. (1982). Treatment of Reactive Wastes at Hazardous Waste Landfills. Retrieved from EPA.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). Dimethyl Carbamoyl Chloride. Retrieved from OSHA.gov. [Link]

  • Kreher, B., & Pook, K. H. (1974). Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. Tetrahedron Letters, 15(45), 4015-4018. [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: N-Methoxy-N-methylcarbamoyl chloride. Retrieved from Fisher Scientific. [Link]

  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from ACTenviro. [Link]

  • U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from EPA.gov. [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from American Chemistry Council. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng. [Link]

  • KGROUP. (2006, October 27). Quenching Reactive Substances. Retrieved from KGROUP. [Link]

  • Acros Organics. (2010, November 24). Safety Data Sheet: Diethylcarbamoyl chloride. Retrieved from Acros Organics. [Link]

Sources

Handling

Personal protective equipment for handling N-tert-butyl-N-methylcarbamoyl chloride

Comprehensive Safety and Operational Guide for Handling N-tert-butyl-N-methylcarbamoyl chloride As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a systemati...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-tert-butyl-N-methylcarbamoyl chloride

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a systematic mitigation of chemical reactivity. N-tert-butyl-N-methylcarbamoyl chloride (CAS: 896103-65-4) is a highly reactive electrophile used extensively in drug development for synthesizing complex amides, ureas, and carbamates. However, its synthetic utility is mirrored by its hazards: it is a Class 8 Corrosive liquid that reacts vigorously with moisture[1].

This guide provides field-proven, step-by-step methodologies to ensure your laboratory operations are safe, efficient, and scientifically sound.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous dictates how we protect ourselves.

  • Hydrolysis-Driven Corrosivity: The carbamoyl chloride functional group is highly susceptible to nucleophilic attack by ambient moisture. This hydrolysis yields N-tert-butyl-N-methylamine, carbon dioxide, and hydrogen chloride (HCl) gas. The generation of HCl is the primary driver of its H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) hazard designations[1].

  • Alkylating Potential: Like many carbamoyl chlorides, it acts as a strong electrophile. Unintended exposure carries acute toxicity risks (H302 : Harmful if swallowed) and requires stringent handling to prevent systemic absorption[1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific chemical compatibilities of the reagent, rather than generic lab standards.

Table 1: PPE Requirements based on Operational Scale

PPE CategorySpecificationCausality / Justification
Hand Protection Primary: Butyl rubber (>0.3mm). Secondary (Splash): Heavy-duty Nitrile.Chlorinated organics rapidly permeate standard latex. Butyl rubber provides superior resistance to acyl chlorides[2]. Validation: Perform an inflation test prior to use to ensure zero micro-punctures.
Eye/Face Protection Tight-fitting chemical safety goggles + Full face shield.Rapid hydrolysis upon contact with ocular fluid causes immediate, irreversible corneal damage[2].
Body Protection Fire/flame-resistant lab coat, chemical-resistant apron.Prevents skin contact with corrosive liquid and protects against localized exothermic reactions[2].
Respiratory NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridges.Required for spill cleanup due to the continuous off-gassing of HCl upon exposure to ambient moisture[3].

Operational Workflow: Step-by-Step Methodology

Protocol: Inert-Atmosphere Transfer and Reaction Setup

Self-Validation Check: If white fumes are observed at any point during this procedure, your system is not perfectly anhydrous. The fumes are aerosolized hydrochloric acid reacting with ambient humidity. Stop, seal the reagent, and dry your apparatus.

  • Environmental Preparation: Conduct all operations inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Ensure the workspace is entirely free of protic solvents (water, alcohols, amines).

  • Atmospheric Control: Purge the reaction vessel with inert gas (Argon or Nitrogen) using a Schlenk line for at least 15 minutes. This prevents the reagent from degrading and generating overpressure from CO2/HCl gas.

  • Reagent Thawing: N-tert-butyl-N-methylcarbamoyl chloride is often shipped via cold-chain[1]. Allow the sealed container to reach room temperature in a desiccator before opening. Causality: Opening a cold container causes immediate atmospheric condensation, ruining the reagent and generating HCl gas.

  • Transfer Mechanism:

    • For <20 mL: Use a gas-tight glass syringe with a stainless steel needle. Flush the syringe with Argon three times prior to drawing the liquid.

    • For >20 mL: Use a positive-pressure cannula transfer technique to avoid manual pouring of corrosive liquids.

  • Reaction Execution: Add the carbamoyl chloride dropwise to the reaction mixture (which should contain a non-nucleophilic base like DIPEA to scavenge the generated HCl). Maintain vigorous stirring and monitor for exothermic spikes.

Emergency Response and Spill Containment

Protocol: Dry Clean-up Methodology

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate area. Increase fume hood exhaust to maximum.

  • Don Emergency PPE: Don a full-face respirator with AG/OV cartridges and heavy butyl rubber gloves.

  • Containment (NO WATER): Crucial Causality: Never use water or wet methods on a carbamoyl chloride spill. Water will trigger rapid hydrolysis, releasing massive amounts of toxic HCl gas and potentially causing a localized explosion due to rapid gas expansion[3].

  • Absorption: Cover the spill completely with dry sand, dry lime, or soda ash[3]. Soda ash (sodium carbonate) is preferred as it actively neutralizes the acidic chloride.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene container[2].

Waste Disposal Plan: Neutralization Protocol

Carbamoyl chlorides cannot be disposed of directly into standard organic waste streams due to the risk of pressurizing the waste carboy over time.

  • Quenching: In a fume hood, slowly add the residual N-tert-butyl-N-methylcarbamoyl chloride dropwise to a large excess of ice-cold, saturated sodium bicarbonate ( NaHCO3​ ) solution.

  • Stirring: Stir vigorously. The solution will effervesce as CO2​ is released.

  • Validation: Continue stirring until effervescence ceases completely and the pH of the aqueous layer is neutral (pH 7). This is your self-validating endpoint indicating complete destruction of the electrophile.

  • Disposal: Once fully quenched, the resulting mixture can be safely transferred to the appropriate hazardous waste stream, labeled strictly in accordance with local environmental regulations and workplace safety guidelines[4].

Workflow Visualization

G Start N-tert-butyl-N-methylcarbamoyl chloride Handling Hood 1. Fume Hood & PPE Setup (Respirator, Butyl Gloves) Start->Hood Inert 2. Inert Atmosphere (Argon/N2 Purge) Hood->Inert Transfer 3. Syringe/Cannula Transfer (Avoid Moisture) Inert->Transfer Spill Spill Detected? Transfer->Spill Clean Dry Clean-up (Sand/Lime) NO WATER Spill->Clean Yes React 4. Target Reaction (Urea/Carbamate Synthesis) Spill->React No Waste 6. Hazardous Waste Disposal (Class 8 Corrosive) Clean->Waste Quench 5. Quenching (Slow addition to sat. NaHCO3) React->Quench Quench->Waste

Workflow for the safe handling, reaction, and disposal of carbamoyl chlorides.

References

  • Hazard Summary for Carbamoyl Chlorides , NJ.gov Department of Health. Available at:[Link]

  • OHS Guidelines Part 5: Chemical Agents and Biological Agents , WorkSafeBC. Available at:[Link]

Sources

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